molecular formula C14H11N3S B1418729 [2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine CAS No. 1204297-94-8

[2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine

Cat. No. B1418729
M. Wt: 253.32 g/mol
InChI Key: HVGCUQSUIBNJHH-UHFFFAOYSA-N
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Description

[2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential biological and medicinal applications. This compound belongs to the class of thiazole-based molecules and is known to exhibit various biological activities such as anti-cancer, anti-inflammatory, and anti-microbial properties.

Mechanism Of Action

The mechanism of action of [2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with specific cellular targets. For example, in cancer cells, it has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation. Inflammatory cells, on the other hand, are thought to be targeted by the compound through the inhibition of certain signaling pathways.

Biochemical And Physiological Effects

[2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine has been found to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the growth of bacteria and fungi. Additionally, this compound has been found to possess antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

The advantages of using [2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine in lab experiments include its high potency, selectivity, and low toxicity. However, one limitation of this compound is its poor solubility in water, which may pose challenges in certain experimental setups. Additionally, the synthesis of this compound may be time-consuming and require specialized equipment.

Future Directions

There are several future directions for the research and development of [2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine. One potential direction is the exploration of its potential as a therapeutic agent in various diseases, including cancer, inflammation, and microbial infections. Another direction is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, the investigation of the compound's mechanism of action and cellular targets may provide valuable insights into its biological effects and potential therapeutic applications.

Scientific Research Applications

[2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also been found to possess anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines. Additionally, this compound has been shown to have anti-microbial activity against various pathogens.

properties

IUPAC Name

2-(2-pyridin-3-yl-1,3-thiazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3S/c15-12-6-2-1-5-11(12)13-9-18-14(17-13)10-4-3-7-16-8-10/h1-9H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGCUQSUIBNJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CN=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501264591
Record name 2-[2-(3-Pyridinyl)-4-thiazolyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501264591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine

CAS RN

1204297-94-8
Record name 2-[2-(3-Pyridinyl)-4-thiazolyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204297-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(3-Pyridinyl)-4-thiazolyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501264591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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